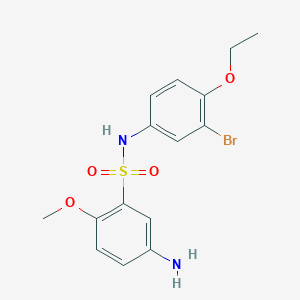

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide

Description

Evolution of Sulfonamide Research

Sulfonamides emerged as the first systemic antibacterial agents following Gerhard Domagk’s 1932 discovery of Prontosil (sulfonamidochrysoidine), which demonstrated efficacy against Streptococcus pyogenes infections. The sulfonamide group’s ability to inhibit dihydropteroate synthase (DHPS)—a critical enzyme in bacterial folate synthesis—established its role as a competitive antagonist of para-aminobenzoic acid (PABA). Early derivatives like sulfanilamide laid the foundation for structural diversification, leading to non-antibacterial applications in diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., sultiame), and anti-inflammatory agents (e.g., sulfasalazine).

The transition from broad-spectrum antibacterials to target-specific therapeutics underscores sulfonamides’ adaptability. Modern derivatives often incorporate halogenated or alkoxy substituents to modulate electronic properties, bioavailability, and binding interactions. For example, bromine’s electron-withdrawing effects enhance electrophilic character, potentially improving receptor affinity.

Classification and Positioning within Modern Medicinal Chemistry

5-Amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide belongs to the aryl sulfonamide subclass, characterized by a benzene ring linked to a sulfonamide group (Table 1). Its structural distinctiveness arises from:

- 3-Bromo-4-ethoxyphenyl moiety : Bromine increases lipophilicity and may hinder oxidative metabolism, while the ethoxy group contributes steric bulk and hydrogen-bonding potential.

- 2-Methoxy substitution : Enhances electron density on the benzene ring, potentially stabilizing π-π interactions with aromatic residues in enzymatic pockets.

- 5-Amino group : Introduces a protonatable nitrogen, facilitating salt bridge formation with acidic residues in target proteins.

Table 1: Structural Comparison of Representative Sulfonamides

This compound’s multi-substituted architecture aligns with trends in rational drug design, where halogenation and alkoxy groups are leveraged to fine-tune pharmacokinetic and pharmacodynamic profiles.

Research Significance of Brominated Sulfonamides

Brominated sulfonamides have garnered attention for their unique physicochemical and biological properties:

- Enhanced Binding Affinity : Bromine’s polarizability strengthens van der Waals interactions with hydrophobic enzyme pockets, as observed in bromodomain inhibitors.

- Metabolic Stability : The carbon-bromine bond resists hydrolysis, potentially reducing first-pass metabolism compared to chloro or fluoro analogues.

- Synergy with Alkoxy Groups : Ethoxy and methoxy substituents may counterbalance bromine’s lipophilicity, improving aqueous solubility—a critical factor in central nervous system (CNS) drug development.

In Paenarthrobacter spp., brominated sulfonamides exhibit delayed biodegradation due to steric hindrance of the sadA monooxygenase, which cleaves the sulfonamide’s S-N bond. This resistance to microbial degradation suggests environmental persistence, necessitating careful assessment in drug design.

Current Research Landscape and Knowledge Gaps

Recent studies highlight two emerging domains for brominated sulfonamides:

- Enzymatic Inhibition : Bromine’s electron-withdrawing effects enhance sulfonamide interactions with catalytic lysine or serine residues, as seen in carbonic anhydrase inhibitors.

- CNS Therapeutics : Methoxy and ethoxy groups improve blood-brain barrier penetration, positioning such compounds for neurological applications.

Table 2: Key Research Findings on Brominated Sulfonamide Derivatives

Critical knowledge gaps include:

- Structure-Activity Relationships (SAR) : The individual contributions of bromo, ethoxy, and methoxy groups to target selectivity remain underexplored.

- Ecotoxicology : Long-term environmental impacts of brominated sulfonamide persistence are poorly characterized.

- Synthetic Accessibility : Multi-substituted derivatives require complex regioselective synthesis, limiting scalability.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O4S/c1-3-22-13-7-5-11(9-12(13)16)18-23(19,20)15-8-10(17)4-6-14(15)21-2/h4-9,18H,3,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQRIOMALFYHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the bromination of 4-ethoxyaniline to produce 3-bromo-4-ethoxyaniline. This intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophilic substitution with various nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Applications

- Anticancer Activity : Research indicates that sulfonamide derivatives, including this compound, exhibit potential anticancer properties. A study highlighted the design of chalcone-sulfonamide hybrids, which demonstrated synergistic effects against cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance cytotoxicity against tumors .

- Antimicrobial Properties : Sulfonamides are known for their antimicrobial activity. This specific compound may be investigated for its efficacy against various bacterial strains, contributing to the development of new antibiotics in response to rising antibiotic resistance.

- Enzyme Inhibition Studies : The compound could serve as an inhibitor for specific enzymes involved in metabolic pathways, potentially providing insights into disease mechanisms or therapeutic targets.

Case Study 1: Anticancer Activity

A study conducted on a series of sulfonamide derivatives, including 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide, showed promising results in inhibiting cancer cell proliferation. The derivatives were tested against several cancer cell lines, demonstrating a dose-dependent response with IC50 values indicating significant cytotoxicity .

Case Study 2: Enzyme Inhibition

In a separate investigation focused on enzyme inhibition, the compound was evaluated for its ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes and diseases. The results indicated that modifications to the sulfonamide group could enhance binding affinity and selectivity towards the target enzyme .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of sulfonamides. For instance:

- Structural Variability : Modifying substituents on the aromatic rings can lead to improved pharmacological profiles.

- Synergistic Effects : Combining sulfonamides with other pharmacophores may yield compounds with enhanced therapeutic efficacy.

Mechanism of Action

The mechanism by which 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Sulfonamides

Key Observations :

- Halogen Position : Bromine at position 3 (target) vs. 2 or 4 in analogs affects electronic distribution and steric interactions .

- Oxygen Substituents : Ethoxy (target) vs. methoxy or methyl alters solubility and hydrogen-bonding capacity .

- Core Heterocycles : Pyridine-based analogs (e.g., ) may exhibit distinct bioavailability compared to benzene derivatives.

Physicochemical Properties

Biological Activity

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities. This article will explore its biological properties, including antibacterial, antifungal, and anticancer activities, based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₅BrN₂O₃S

- Molecular Weight : 322.23 g/mol

Sulfonamides, including this compound, typically function by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby blocking the synthesis of folate necessary for nucleic acid production in bacteria.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a candidate for developing new antibacterial agents.

Antifungal Activity

The compound also shows promise in antifungal applications. In vitro assays have demonstrated effectiveness against common fungal strains such as Candida albicans. The antifungal activity is believed to be due to the disruption of fungal cell wall synthesis or function.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. For example, compounds with structural similarities to this compound have been evaluated for their cytotoxic effects on cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 20 |

The mechanism of action in cancer cells often involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Case Studies and Research Findings

- Antibacterial Evaluation : A study conducted on a series of sulfonamide derivatives showed that modifications at the aromatic ring significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assessment : In a comparative analysis, the cytotoxicity of several sulfonamide derivatives was evaluated using the MTT assay. Results indicated that compounds with bromine and ethoxy substitutions exhibited higher cytotoxicity against various cancer cell lines .

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to target enzymes involved in bacterial metabolism. These studies suggest a strong interaction with dihydropteroate synthase, confirming its potential as an antibacterial agent .

Q & A

Basic: What are the standard synthetic routes for 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide?

The synthesis typically involves coupling a sulfonyl chloride derivative with a substituted aniline. For example:

- Step 1 : React 3-bromo-4-ethoxyaniline with 2-methoxy-5-aminobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts .

- Step 2 : Purify the crude product via recrystallization (e.g., ethanol/water mixtures) or column chromatography.

Key parameters include maintaining temperatures below 0°C during sulfonamide bond formation to minimize side reactions like oxidation of the amino group .

Basic: How is the compound characterized structurally after synthesis?

Standard characterization methods include:

- NMR Spectroscopy : To confirm substituent positions (e.g., methoxy at C2, ethoxy at C4) and sulfonamide linkage.

- Mass Spectrometry : For molecular weight validation (e.g., ESI-MS to detect [M+H]+ ions).

- X-ray Crystallography : To resolve dihedral angles between the benzene rings and confirm spatial arrangement of bromo/ethoxy groups, as demonstrated in structurally analogous sulfonamides .

Basic: What initial biological screening methods are recommended for this compound?

- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, leveraging the sulfonamide’s affinity for active-site histidine residues .

Advanced: How can reaction conditions be optimized to improve sulfonamide coupling yields?

- Solvent Selection : Use DMF for enhanced solubility of aromatic amines, but avoid prolonged heating to prevent decomposition.

- Base Choice : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .

- Temperature Control : Gradual warming from 0°C to room temperature reduces side products like sulfonate esters .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and isolate intermediates .

Advanced: How do structural features (e.g., bromo, ethoxy groups) influence bioactivity?

- Bromine : Enhances lipophilicity and halogen bonding with target proteins (e.g., kinase ATP-binding pockets) .

- Ethoxy Group : Modulates electron density on the phenyl ring, affecting π-π stacking interactions.

- Sulfonamide Linkage : Stabilizes hydrogen bonds with catalytic residues (e.g., carbonic anhydrase II) .

Comparative studies with chloro or methyl analogs reveal that bromine’s steric bulk reduces off-target interactions .

Advanced: How can crystallographic data resolve contradictions in structure-activity relationships (SAR)?

- Dihedral Angle Analysis : X-ray data (e.g., C7-S1-N1-C2 torsion angles) clarify conformational flexibility and active-site docking .

- H-bond Networks : Mapping interactions between sulfonamide NH and protein carboxylates (e.g., in COX-2 inhibitors) explains discrepancies in IC₅₀ values across analogs .

- Electrostatic Potential Maps : Identify regions of high electron density (e.g., methoxy groups) that correlate with improved binding .

Basic: What safety precautions are essential when handling this compound?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Ventilation : Prevent inhalation of fine powders during weighing.

- Storage : Keep in amber vials at 2–8°C under inert gas (argon) to stabilize the amino group against oxidation .

Advanced: What strategies mitigate bioactivity contradictions in cell-based vs. enzyme assays?

- Solubility Adjustments : Use DMSO/carboxymethylcellulose mixtures to enhance cellular uptake .

- Metabolic Stability Testing : Pre-treat compounds with liver microsomes to identify rapid degradation (e.g., ethoxy demethylation) .

- Off-Target Profiling : Kinome-wide screening (e.g., Eurofins KinaseProfiler) distinguishes specific inhibitors from promiscuous binders .

Advanced: How can forced degradation studies inform analytical method development?

- Acidic/Basic Hydrolysis : Reflux in 0.1M HCl/NaOH to identify hydrolysis products (e.g., sulfonic acid derivatives) .

- Oxidative Stress : Treat with H₂O₂ to detect sulfoxide byproducts via HPLC-MS .

- Photodegradation : Expose to UV light (254 nm) and monitor methoxy group demethylation using NMR .

Advanced: What computational methods predict substituent effects on target binding?

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to assess bromine’s role in stabilizing hydrophobic pockets .

- QSAR Models : Train on IC₅₀ data from analogs to prioritize substituents (e.g., ethoxy > methoxy for COX-2 inhibition) .

- Docking Studies (AutoDock Vina) : Compare binding poses of bromo vs. chloro analogs to explain affinity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.